2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
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Overview
Description
2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a benzodiazole ring, and a difluorobenzoyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the piperidine and benzodiazole precursors. One common method involves the acylation of piperidine with 3,4-difluorobenzoyl chloride under basic conditions to form the intermediate 1-(3,4-difluorobenzoyl)piperidine. This intermediate is then reacted with 1H-1,3-benzodiazole under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and benzodiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group and the benzodiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-benzoylpiperidine: Shares the piperidine and benzoyl moieties but lacks the benzodiazole ring.
3-(piperidin-4-yl)benzo[d]isoxazole: Contains a piperidine ring and a benzene ring but differs in the heterocyclic structure.
Uniqueness
2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is unique due to the presence of both the benzodiazole and difluorobenzoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c20-14-6-5-13(11-15(14)21)19(25)24-9-7-12(8-10-24)18-22-16-3-1-2-4-17(16)23-18/h1-6,11-12H,7-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCJVQLBTIXMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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